molecular formula C4H3N3S B13145172 1h-Pyrazolo[3,4-d]thiazole

1h-Pyrazolo[3,4-d]thiazole

Cat. No.: B13145172
M. Wt: 125.15 g/mol
InChI Key: LLKAAPMRHULVSQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1H-Pyrazolo[3,4-d]thiazole is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and organic synthesis. This compound features a fused ring system comprising a pyrazole ring and a thiazole ring, which imparts unique chemical and biological properties. The structural combination of these rings makes this compound a valuable scaffold for the development of new pharmaceuticals and agrochemicals .

Preparation Methods

The synthesis of 1H-Pyrazolo[3,4-d]thiazole can be achieved through various synthetic routes. One common method involves the annulation of the pyrazole ring to the thiazole ring. This can be done by reacting pyrazole derivatives with thioamides or thioesters under specific conditions. For instance, the reaction of 3,5-dimethylpyrazole with thiourea in the presence of a base such as sodium ethoxide can yield this compound .

Industrial production methods often involve multi-step processes that ensure high yield and purity. These methods may include the use of catalysts and optimized reaction conditions to facilitate the formation of the desired product. For example, the use of microwave-assisted synthesis has been reported to enhance the efficiency of the reaction, reducing the reaction time and increasing the yield .

Chemical Reactions Analysis

1H-Pyrazolo[3,4-d]thiazole undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are typically carried out under controlled conditions using specific reagents.

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction of this compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific substituents on the pyrazole or thiazole rings.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide can yield sulfoxides, while reduction with sodium borohydride can produce dihydro derivatives .

Scientific Research Applications

1H-Pyrazolo[3,4-d]thiazole has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.

    Chemistry: The compound serves as a versatile building block for the synthesis of more complex molecules.

    Biology: In biological research, this compound derivatives have been studied for their potential as enzyme inhibitors and receptor modulators.

    Medicine: The compound has shown promise in the development of new pharmaceuticals. Its derivatives have been investigated for their anticancer, antimicrobial, and anti-inflammatory properties.

    Industry: In the industrial sector, this compound is used in the development of agrochemicals and materials science.

Mechanism of Action

The mechanism of action of 1H-Pyrazolo[3,4-d]thiazole and its derivatives involves interactions with specific molecular targets and pathways. For instance, certain derivatives inhibit the activity of topoisomerase II alpha by binding to the enzyme’s active site, preventing it from catalyzing the relaxation of supercoiled DNA . This inhibition can lead to the accumulation of DNA breaks, ultimately resulting in cell death.

Other derivatives may interact with different targets, such as kinases or receptors, modulating their activity and affecting various cellular processes. The specific mechanism of action depends on the structure of the derivative and its interaction with the target molecule .

Comparison with Similar Compounds

1H-Pyrazolo[3,4-d]thiazole can be compared with other similar compounds, such as pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine. These compounds share a similar fused ring system but differ in the nature of the heteroatoms and the arrangement of the rings .

    Pyrazolo[3,4-d]pyrimidine: This compound features a fused pyrazole and pyrimidine ring system.

    Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: This compound contains a fused pyrazole, triazole, and pyrimidine ring system.

The uniqueness of this compound lies in its specific ring fusion and the presence of both nitrogen and sulfur heteroatoms. This combination imparts distinct chemical and biological properties, making it a valuable scaffold for various applications .

Conclusion

This compound is a compound of significant interest due to its unique structure and diverse applications. Its synthesis, chemical reactivity, and potential in scientific research make it a valuable compound in the fields of chemistry, biology, medicine, and industry. Continued research on this compound and its derivatives is likely to yield new insights and applications, further enhancing its importance in various scientific domains.

Properties

Molecular Formula

C4H3N3S

Molecular Weight

125.15 g/mol

IUPAC Name

1H-pyrazolo[3,4-d][1,3]thiazole

InChI

InChI=1S/C4H3N3S/c1-3-4(7-6-1)5-2-8-3/h1-2H,(H,6,7)

InChI Key

LLKAAPMRHULVSQ-UHFFFAOYSA-N

Canonical SMILES

C1=NNC2=C1SC=N2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.